molecular formula C24H24N4O3 B11587172 2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B11587172
M. Wt: 416.5 g/mol
InChI Key: QOKAATSPRKZCDJ-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and a pyrazolylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyrazolylmethyl Group: The final step involves the reaction of the intermediate with 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group or the pyrazolylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and deoxygenated products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its fluorescent properties can be utilized for imaging applications, where it binds to specific cellular components and emits fluorescence upon excitation.

Comparison with Similar Compounds

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide can be compared with other quinoline derivatives and pyrazole-containing compounds. Similar compounds include:

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrazole-Containing Compounds: Such as celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-15-16(14-28(2)27-15)13-25-24(29)19-12-22(26-21-8-6-5-7-18(19)21)20-11-17(30-3)9-10-23(20)31-4/h5-12,14H,13H2,1-4H3,(H,25,29)

InChI Key

QOKAATSPRKZCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC)C

Origin of Product

United States

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